
Dibutylphosphate
Overview
Description
Spinosin is a flavone-C-glycoside, a type of flavonoid compound, primarily isolated from the seeds of Ziziphus jujuba Mill var. This compound is known for its neuroprotective, sedative, and hypnotic properties, making it a significant subject of research in the fields of pharmacology and traditional medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: Spinosin can be synthesized through various chemical reactions involving flavonoid glycosides. One common method involves the glycosylation of flavonoid aglycones using glycosyl donors under acidic or basic conditions . The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the glycosylation process.
Industrial Production Methods: In industrial settings, spinosin is often extracted from the seeds of Ziziphus jujuba Mill var. spinosa using solvents like ethanol or methanol . The extraction process involves grinding the seeds, followed by solvent extraction, filtration, and concentration. The crude extract is then purified using chromatographic techniques to isolate spinosin.
Chemical Reactions Analysis
Types of Reactions: Spinosin undergoes various chemical reactions, including:
Oxidation: Spinosin can be oxidized to form different oxidation products, which may have distinct biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of spinosin can lead to the formation of quinones and other oxidized derivatives .
Scientific Research Applications
Chemical Synthesis
Dibutyl phosphate as a Reactant:
DBP serves as a versatile reactant in organic synthesis. It is commonly used to synthesize glycosyl phosphates and aminophosphates through various catalytic methods. For instance, DBP can facilitate the regioselective and enantiospecific synthesis of 2-aminophosphates via SN2-type ring-opening reactions with aziridines .
Table 1: Synthesis Applications of Dibutyl Phosphate
Environmental Applications
Nuclear Criticality Safety:
DBP plays a role in nuclear chemistry, particularly in the formation of complexes with uranium. The dibutyl phosphate ion can create compounds with limited solubility, which is crucial for nuclear criticality safety assessments .
Table 2: Environmental Impact of Dibutyl Phosphate
Material Science
Corrosion Inhibition:
DBP has been studied as a corrosion inhibitor for aluminum alloys, particularly AA2024-T3. Research indicates that it effectively reduces corrosion rates, enhancing the longevity and durability of aluminum components in various applications .
Table 3: Material Science Applications
Case Studies
Case Study 1: Synthesis Optimization
A study explored the synthesis conditions for dibutyl phosphate from phosphorous acid and n-butanol, identifying optimal reaction parameters that yielded a product with a 68% yield under specific conditions (temperature: 125-135°C; mole ratio: 3.6) .
Case Study 2: Environmental Monitoring
Research into the behavior of dibutyl phosphate in water treatment processes revealed its role in removing perfluorinated compounds from drinking water sources. The study demonstrated effective adsorption characteristics, which can be utilized for environmental remediation efforts .
Mechanism of Action
Spinosin exerts its effects through multiple molecular targets and pathways. It has been shown to modulate the activity of gamma-aminobutyric acid type A (GABAA) receptors and serotonin 1A (5-HT1A) receptors . By binding to these receptors, spinosin enhances inhibitory neurotransmission and reduces neuronal excitability, leading to its sedative and anxiolytic effects . Additionally, spinosin has been found to inhibit the production of amyloid-beta peptides and reduce tau phosphorylation, which are key factors in the pathogenesis of Alzheimer’s disease .
Comparison with Similar Compounds
Spinosin is unique among flavonoid glycosides due to its specific glycosylation pattern and biological activities. Similar compounds include:
Swertisin: Another flavonoid glycoside with similar sedative and anxiolytic effects.
Jujuboside A: A triterpenoid saponin found in Ziziphus jujuba Mill var.
6’‘’-(–)-Phaseoylspinosin: A derivative of spinosin with acetylcholinesterase inhibitory activity.
Compared to these compounds, spinosin has a broader range of biological activities and a unique mechanism of action involving multiple neurotransmitter systems .
Biological Activity
Dibutylphosphate (DBP), a phosphate ester, has garnered attention due to its diverse biological activities and potential applications in various fields, including pharmacology and environmental science. This article explores the biological activity of DBP, focusing on its mechanisms of action, toxicity profiles, and relevant case studies.
Chemical Structure and Properties
This compound is chemically represented as with a molecular weight of 206.2 g/mol. It is known for its solubility in organic solvents and limited water solubility, which influences its biological interactions.
Inhibition of Glycogen Synthase Kinase 3 Beta (GSK-3β)
Recent studies have highlighted the inhibitory effects of DBP on GSK-3β, an important enzyme involved in various cellular processes including metabolism and cell proliferation. The inhibition mechanism has been characterized as mixed inhibition with an IC50 value of 2.0 µM, indicating moderate potency . Molecular docking studies suggest that DBP interacts with the substrate-binding pocket of GSK-3β through hydrogen bonds with critical amino acids such as Arg96 and Glu97 .
Table 1: Inhibition Characteristics of DBP on GSK-3β
Parameter | Value |
---|---|
IC50 | 2.0 µM |
Binding Affinity | -6.9 kcal/mol (P2) |
Inhibition Type | Mixed Inhibition |
Antimalarial Activity
DBP also exhibits antimalarial properties against Plasmodium falciparum 3D7 strains. Although the exact mechanism remains unclear, the compound has shown no cytotoxic effects on liver cells, making it a candidate for further investigation in malaria treatment .
Toxicological Profile
The toxicological assessment of this compound has revealed several critical findings:
- Acute Toxicity : Studies indicate that at high doses (1000 mg/kg), DBP causes significant hepatotoxicity and mortality in animal models .
- Reproductive Toxicity : A combined study on reproductive and developmental toxicity found no significant adverse effects on fertility at lower doses; however, higher doses resulted in decreased viability in offspring .
Table 2: Toxicity Data Summary
Endpoint | NOEL (mg/kg/day) | Observations |
---|---|---|
Repeated Dose Toxicity | 30 | Liver swelling, gastric erosion |
Reproductive Toxicity | 300 | Decreased live pups at high doses |
Case Studies
Several case studies have documented the biological activity of this compound:
- Study on GSK-3β Inhibition : A study conducted using recombinant Hs GSK-3β demonstrated that DBP significantly inhibits enzyme activity, suggesting potential therapeutic applications in diseases like diabetes and cancer where GSK-3β is implicated .
- Environmental Impact Assessment : Research into the ecotoxicological effects of DBP indicated slight toxicity to aquatic organisms, particularly daphnids and algae, with LC50 values indicating a need for careful environmental monitoring when using this compound .
Q & A
Q. Basic: What analytical methods are most reliable for quantifying DBP in complex matrices like solvent extraction systems?
To quantify DBP in mixtures containing tributylphosphate (TBP) or metal complexes, fluorimetric analysis after extraction with carbon tetrachloride has been historically employed. However, this method shows limitations in precision due to incomplete recovery of the uranyl-DBP complex, as seen in uranium nitrate solutions where fluorimetric results only captured ~20% of expected values . For higher accuracy, HPLC with dibutylammonium phosphate buffer (Solution A) and acetonitrile gradients (Solution B) is recommended, as outlined in pharmacopeial methods . Validate methods using spiked recovery experiments to account for matrix effects.
Q. Advanced: How can researchers resolve discrepancies in DBP solubility data across different solvent systems?
Discrepancies in solubility (e.g., zirconium nitrate DBP in Amsco: (2±1)×10⁻⁵ M vs. earlier reports of 7.9×10⁻⁵ M) often arise from impurities (e.g., residual acetone) or inconsistent preparation protocols . To mitigate this:
- Standardize synthesis : Avoid acetone in purification steps, as it artificially inflates solubility .
- Characterize phases : Use techniques like ICP-MS for metal content and FTIR to confirm DBP complex integrity post-synthesis.
- Replicate conditions : Ensure temperature, solvent purity, and mixing protocols match prior studies for direct comparison .
Q. Basic: What are the primary decomposition pathways of DBP in industrial solvent extraction processes?
DBP forms via hydrolysis of tributylphosphate (TBP) under acidic or high-radiation conditions. It acts as a degradation byproduct that complexes with metals like uranium and zirconium, leading to precipitates that impair equipment function . Key pathways include:
- Acidic hydrolysis : TBP → DBP + butanol.
- Radiolysis : TBP degradation under radiation forms DBP and monobutylphosphate (MBP).
Monitor DBP accumulation using periodic solvent analysis and implement scrubbing steps (e.g., alkaline washes) to mitigate operational risks .
Q. Advanced: How can researchers optimize DBP derivative synthesis for reproducible biological testing?
For derivatives like 9-β-D-arabinofuranosylcytosine-5'-dibutylphosphate, reaction time and solvent polarity critically influence yield. For example:
- Extended reaction times (24h vs. 6h) improve araC-DBP coupling efficiency but require rigorous purification (e.g., column chromatography with 15–20% methanol in chloroform) to isolate pure products .
- Characterization : Use ³¹P NMR to confirm phosphorylation and LC-MS to verify purity (>95%). Document solvent gradients and temperature controls to ensure reproducibility .
Q. Basic: What experimental controls are essential when studying DBP’s role in metal ion extraction?
- Blank extractions : Run parallel experiments without DBP to identify background metal carryover.
- Phase ratio optimization : Vary organic/aqueous phase ratios to determine partitioning coefficients (e.g., uranium-DBP complex extraction into CCl₄) .
- Competing ligand tests : Add EDTA or citrate to aqueous phases to assess DBP’s selectivity over other chelators .
Q. Advanced: How can computational modeling complement experimental studies of DBP’s coordination chemistry?
Molecular dynamics (MD) simulations can predict DBP’s binding modes with metals like Zr⁴⁺ or UO₂²⁺. For instance:
- Parameterize force fields : Use crystallographic data from analogous organophosphate-metal complexes.
- Validate with spectroscopy : Compare simulated IR/Raman spectra with experimental data to refine coordination geometry .
Leverage databases like DEPOD for phosphatase-substrate interaction patterns to infer DBP’s biological behavior .
Q. Basic: What are the best practices for reporting DBP-related data to ensure reproducibility?
Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):
- Detailed synthesis : Report reaction times, solvent ratios, and purification steps (e.g., “20% methanol in chloroform” for chromatography) .
- Compound characterization : Provide NMR, MS, and elemental analysis data for new derivatives. For known compounds, cite prior methods .
- Data transparency : Deposit raw spectral data or solubility curves in supplementary materials .
Q. Advanced: How should researchers address conflicting data on DBP’s environmental toxicity?
When extrapolating from organophosphate class
- Conduct supplemental searches : Use terms like “organophosphate hydrolysis” + “ecotoxicity” to identify relevant studies .
- Validate assays : Compare DBP’s LC₅₀ in standardized models (e.g., Daphnia magna) against structurally similar compounds.
- Contextualize findings : Note limitations (e.g., differences in bioavailability between DBP and triaryl phosphates) .
Properties
IUPAC Name |
dibutyl hydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19O4P/c1-3-5-7-11-13(9,10)12-8-6-4-2/h3-8H2,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFHYPJRHGVZDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP(=O)(O)OCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
Record name | DIBUTYL PHOSPHATE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
16298-74-1 (hydrochloride salt), 25238-98-6 (potassium salt), 35837-53-7 (V salt), 38491-08-6 (ammonium salt) | |
Record name | Dibutyl phosphate | |
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DSSTOX Substance ID |
DTXSID3040728 | |
Record name | Phosphoric acid, dibutyl ester | |
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Molecular Weight |
210.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dibutyl phosphate is a pale-amber odorless liquid. Moderately soluble in water., Liquid, Pale-amber, odorless liquid; [NIOSH], COLOURLESS LIQUID., Pale-amber, odorless liquid. | |
Record name | DIBUTYL PHOSPHATE | |
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Record name | DIBUTYL PHOSPHATE | |
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Record name | DIBUTYL PHOSPHATE | |
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Boiling Point |
212 °F at 760 mmHg (Decomposes) (NIOSH, 2023), 136 °C at 0.05 mm Hg, 135-138 °C, 212 °F (decomposes), 212 °F (Decomposes) | |
Record name | DIBUTYL PHOSPHATE | |
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Record name | DIBUTYL PHOSPHATE | |
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Record name | DIBUTYL PHOSPHATE | |
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Record name | DIBUTYL PHOSPHATE | |
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Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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Flash Point |
370 °F (ICSC, 2023), 188 °C o.c. | |
Record name | DIBUTYL PHOSPHATE | |
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Solubility |
18 g/L at 68 °F (ICSC, 2023), Soluble in carbon tetrachloride, butanol, In water, 1.72X10+4 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 1.8, Insoluble | |
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Record name | DIBUTYL PHOSPHATE | |
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Record name | Dibutyl phosphate | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0186.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Density |
1.06 (NIOSH, 2023) - Denser than water; will sink, 1.06 g/cu cm at 20 °C, Relative density (water = 1): 1.06, 1.06 | |
Record name | DIBUTYL PHOSPHATE | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DIBUTYL PHOSPHATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1278 | |
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Record name | DIBUTYL PHOSPHATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/69 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Dibutyl phosphate | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0186.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
7.2 (ICSC, 2023) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 7.2 | |
Record name | DIBUTYL PHOSPHATE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Vapor Pressure |
1 mmHg (approx) (NIOSH, 2023), 0.000096 [mmHg], VP: <1 mm Hg at 20 °C, Vapor pressure, kPa at 20 °C: 0.13, 1 mmHg (approx) | |
Record name | DIBUTYL PHOSPHATE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/398 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | DIBUTYL PHOSPHATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2513 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DIBUTYL PHOSPHATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1278 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | DIBUTYL PHOSPHATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/69 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Dibutyl phosphate | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0186.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
Tributyl phosphate (20%); Monobutyl phosphate (16%) | |
Record name | DIBUTYL PHOSPHATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2513 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Pale-amber liquid or oil | |
CAS No. |
107-66-4, 19069-28-4 | |
Record name | DIBUTYL PHOSPHATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/25018 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Dibutyl phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=107-66-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dibutyl phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107664 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC289390 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289390 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phosphoric acid, dibutyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phosphoric acid, dibutyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3040728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibutyl hydrogen phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.191 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIBUTYL PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0072NN74TN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | DIBUTYL PHOSPHATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2513 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DIBUTYL PHOSPHATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1278 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | DIBUTYL PHOSPHATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/69 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Phosphoric acid, dibutyl ester | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/TB928F88.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
8.6 °F (ICSC, 2023), -13 °C | |
Record name | DIBUTYL PHOSPHATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/25018 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | DIBUTYL PHOSPHATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2513 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DIBUTYL PHOSPHATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1278 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.